molecular formula C10H9N4O2S- B1239882 [(4-Aminophenyl)sulfonyl](pyrimidin-2-yl)azanide

[(4-Aminophenyl)sulfonyl](pyrimidin-2-yl)azanide

Cat. No. B1239882
M. Wt: 249.27 g/mol
InChI Key: SEJJCMKIFGUACV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Sulfadiazinate is an organic nitrogen anion. It is a conjugate base of a sulfadiazine.

Scientific Research Applications

Salt Forms and Crystal Structures

(4-Aminophenyl)sulfonylazanide, also known as sulfadiazine, forms various salt structures, which are significant for understanding its crystallographic properties. For instance, Buist et al. (2014) explored eight salt forms of sulfadiazine, including monohydrate, methanol hemisolvate, bromide monohydrate, tetraiodide, tetrafluoroborate monohydrate, nitrate, ethanesulfonate, and dihydrate forms. These structures exhibit alternate layers of cations and anions, where any solvent is associated with the anion layers, contributing to the understanding of its crystal properties (Buist et al., 2014).

Nonlinear Optical Materials

Kucharski et al. (2010) and Marański et al. (2010) both focused on the use of azo sulfonamide chromophores, including those with (4-Aminophenyl)sulfonylazanide structures, in nonlinear optical (NLO) materials. These chromophores were utilized in guest-host polymer systems for applications like second harmonic generation and photochromic grating. The research contributes to the understanding of the NLO properties of such compounds and their potential applications in photonics and optoelectronics (Kucharski et al., 2010); (Marański et al., 2010).

Synthesis and Biological Applications

Several studies have explored the synthesis of compounds with the (4-Aminophenyl)sulfonylazanide structure and their biological applications. For example, Majithiya and Bheshdadia (2022) studied antimicrobial activities of synthesized pyrimidine-triazole derivatives. Their findings contribute to the development of new antimicrobial agents (Majithiya & Bheshdadia, 2022). In a similar vein, Chandrashekaraiah et al. (2014) synthesized and tested 1-(3-(4-(pyridin-3-yl)pyrimidin-2-ylamino)-4-methylphenyl)-3-chloro-4-(2-mercaptoquinolin-3-yl)azetidin-2-one derivatives for antimicrobial and antitubercular activities, providing insights into potential therapeutic applications (Chandrashekaraiah et al., 2014).

Photocurrent Generation and Isomerization

Kucharski et al. (2002) investigated the trans-cis isomerisation and photocurrent generation capabilities of azo-sulfonamide derivatives containing (4-Aminophenyl)sulfonylazanide. Their research contributes to the understanding of photoreactivity and its applications in molecular switches and solar energy conversion (Kucharski et al., 2002).

properties

Product Name

[(4-Aminophenyl)sulfonyl](pyrimidin-2-yl)azanide

Molecular Formula

C10H9N4O2S-

Molecular Weight

249.27 g/mol

IUPAC Name

(4-aminophenyl)sulfonyl-pyrimidin-2-ylazanide

InChI

InChI=1S/C10H9N4O2S/c11-8-2-4-9(5-3-8)17(15,16)14-10-12-6-1-7-13-10/h1-7H,11H2/q-1

InChI Key

SEJJCMKIFGUACV-UHFFFAOYSA-N

SMILES

C1=CN=C(N=C1)[N-]S(=O)(=O)C2=CC=C(C=C2)N

Canonical SMILES

C1=CN=C(N=C1)[N-]S(=O)(=O)C2=CC=C(C=C2)N

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[(4-Aminophenyl)sulfonyl](pyrimidin-2-yl)azanide
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